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Compound of Interest

Compound Name: 4-Ethynyl-1H-pyrazole

Cat. No.: B2953838

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic value of a molecular scaffold is measured by its synthetic versatility and
the chemical space it unlocks. 4-Ethynyl-1H-pyrazole emerges as a preeminent example of
such a scaffold. It marries the proven biological relevance of the pyrazole nucleus—a privileged
structure in medicinal chemistry—with the supreme reactivity of a terminal alkyne.[1][2][3] This
guide provides an in-depth exploration of the chemical properties of this molecule, moving
beyond a simple recitation of facts to explain the underlying principles that govern its reactivity.
The protocols and insights herein are designed to be self-validating, empowering researchers
to leverage this potent building block with confidence and creativity.

Core Molecular and Electronic Architecture

The chemical behavior of 4-Ethynyl-1H-pyrazole is a direct consequence of its unique
electronic and structural features. The five-membered pyrazole ring is an aromatic heterocycle
containing two adjacent nitrogen atoms.[4] One nitrogen (N1) is pyrrole-like, with its lone pair
participating in the 671t-electron aromatic system, while the other (N2) is pyridine-like, with its
lone pair residing in an sp? hybrid orbital, projecting outwards from the ring.[5][6]

Key Physicochemical Properties:

o Amphoteric Nature: The pyrazole core is amphoteric. The N-H proton is acidic (pKa = 14-15),
allowing for deprotonation with a strong base to form the pyrazolate anion, which is a potent
nucleophile.[1][4] Conversely, the pyridine-like N2 nitrogen is basic (pKa of the conjugate
acid = 2.5), enabling protonation in acidic media.[5] The presence of the electron-
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withdrawing ethynyl group at the C4 position is expected to increase the acidity of the N-H
proton and decrease the basicity of the N2 nitrogen.

o Aromaticity and Substitution: The ring is aromatic and generally resistant to oxidation and
reduction, though it can be catalytically hydrogenated.[1] Electrophilic substitution on the
unsubstituted pyrazole ring preferentially occurs at the C4 position due to the directing
effects of the two nitrogen atoms.[1][5] With this position occupied, electrophilic attack, if
forced, would target the C3 or C5 positions, though this is often challenging.

Spectroscopic Signature

A precise understanding of a molecule's spectroscopic data is fundamental for reaction
monitoring and product characterization. The data presented below are representative values
for the 4-Ethynyl-1H-pyrazole core.
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. Characteristic Features and Typical
Spectroscopic Data : . .
Chemical Shifts (d) / Frequencies (v)

N-H: Broad singlet, typically 6 12.0-13.5 ppm
(can exchange with D20).[7] Ring C-H (H3, H5):
Two singlets (or doublets if coupled to each

1H NMR _ _ _
other in substituted analogs), typically & 7.5-8.0
ppm.[7][8] Alkyne C-H: Sharp singlet, typically &

3.0-3.5 ppm.[8]

Ring C3, C5: Resonances typically in the & 130-
140 ppm range. Ring C4: Resonance

13C NMR significantly shielded due to alkyne substitution,
0 ~95-105 ppm. Alkyne C=C: Two resonances,
0 ~70-90 ppm.

N-H stretch: Broad band, v ~3100-3200 cm~1.[7]
=C-H stretch: Sharp, strong band, v ~3300
cm~L. C=C stretch: Weak to medium band, v
~2100-2150 cm~1,[9]

IR Spectroscopy

Molecular lon (M*): Expected at m/z = 92.04.
M Spect . High-resolution mass spectrometry (HRMS) is
ass Spectrometr
P Y essential for unambiguous formula

determination.

Synthesis: Accessing the Core Scaffold

The most direct and modular route to 4-Ethynyl-1H-pyrazole involves a Sonogashira cross-
coupling reaction. This strategy relies on the palladium- and copper-catalyzed coupling of a 4-
halo-1H-pyrazole with a suitable alkyne source. The use of (trimethylsilyl)acetylene is common,
as the TMS group serves as a robust protecting group that can be cleaved under mild
conditions.

Workflow for the Synthesis of 4-Ethynyl-1H-pyrazole
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Step 1: Sonogashira Coupling

Pd(PPhs)2Cl2 (cat.)
l l Cul (cat.)
4-lodo-1H-pyrazole TMS-acetylene Base (e.g., TEA, DIPEA)
Solvent (e.g., THF, DMF)

Reacts with

Step 2: Deprotection

\ Base (e.g., K2CO3)

>[4—(Tr|methylsnylethynyl)—1H—pyrazolej l[ Solvent (e.g., MeOH) ]
G—Ethynyl—lH—pyrazole (ProductD

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Ethynyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 4-Ethynyl-
1H-pyrazole

Causality: This protocol uses 4-iodo-1H-pyrazole as the starting material because the C-I bond
Is the most reactive among halogens in the oxidative addition step of the palladium catalytic
cycle, ensuring efficient coupling.[10] A copper(l) co-catalyst is essential for the formation of the
copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
[11] The final deprotection is achieved with a mild base to avoid any unwanted side reactions
on the pyrazole ring.

 Inert Atmosphere: To a dry Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv), PdClz2(PPhs)2
(0.02 equiv), and Cul (0.04 equiv). Evacuate and backfill the flask with an inert gas (Argon or
Nitrogen) three times. This is critical to prevent the oxidative homocoupling of the alkyne
(Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.
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o Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the
pyrazole). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) as the base
and solvent. The base is required to neutralize the HI generated during the reaction and to
facilitate the formation of the copper acetylide.

o Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

o Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor
by TLC or LC-MS until the starting material is consumed.

o Workup (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash
with saturated aqueous NHa4Cl solution (to remove copper salts) and brine. Dry the organic
layer over NazSOa, filter, and concentrate under reduced pressure. Purify the crude product
by column chromatography to yield 4-(trimethylsilylethynyl)-1H-pyrazole.

» Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of
potassium carbonate (K2COs, ~0.2 equiv).

e Reaction (Deprotection): Stir the mixture at room temperature for 1-2 hours, monitoring by
TLC.

o Workup (Final Product): Once the reaction is complete, neutralize the mixture with dilute HCI.
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl
acetate. Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate to
yield the final product, 4-Ethynyl-1H-pyrazole.

Chemical Reactivity: A Tale of Two Functional
Groups

The synthetic utility of 4-Ethynyl-1H-pyrazole stems from the distinct and predictable reactivity
of its three key sites: the terminal alkyne, the acidic N-H, and the basic N2.

Reactions of the Ethynyl Group

The terminal alkyne is the molecule's primary handle for molecular elaboration, enabling
access to a vast array of complex structures through reliable C-C and C-heteroatom bond
formations.
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This molecule can act as the alkyne partner in a subsequent Sonogashira reaction, allowing for
the construction of internal alkynes linked to various aryl or vinyl systems.[10][11][12] This is a
cornerstone reaction for building rigid molecular architectures used in pharmaceuticals and
materials.

Palladium Cycle

Reductive
Elimination
(R-C=CR")

Oxidative

Transmetalation

Transfers
Acetylide -~
Copper Cycle o

« @
H-C=CR' + Base

Click to download full resolution via product page
Caption: Catalytic cycles of the Sonogashira reaction.

The terminal alkyne readily undergoes copper(l)-catalyzed or thermal Huisgen 1,3-dipolar
cycloaddition with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings.
This "click" reaction is exceptionally robust, high-yielding, and tolerant of a vast range of
functional groups, making it a favorite in drug discovery for linking molecular fragments.

Reactions of the Pyrazole Ring

The N-H proton is readily removed by bases like NaH, K2COs, or Cs2COs, generating the
pyrazolate anion. This anion is a strong nucleophile that can be alkylated, acylated, or arylated
at the N1 position. This is the most common reaction involving the pyrazole ring itself and is
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crucial for modulating the molecule's physicochemical properties, such as solubility and
metabolic stability.[4]

Protocol: N-Alkylation of 4-Ethynyl-1H-pyrazole

o Deprotonation: Suspend 4-Ethynyl-1H-pyrazole (1.0 equiv) in a dry solvent like DMF or
acetonitrile. Add a base such as K2COs or Cs2COs (1.5 equiv). Cs2COs is often preferred for
more challenging alkylations due to its higher solubility and basicity.

» Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and stir
the reaction at room temperature or with gentle heating.

e Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with water
and extract the product with an organic solvent like ethyl acetate. Wash the organic layer
with brine, dry, and concentrate. Purify by column chromatography.

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs,
including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several
kinase inhibitors used in oncology like ruxolitinib.[2][3][13] The 4-ethynyl substituent provides a
powerful synthetic handle to:

o Explore Structure-Activity Relationships (SAR): The alkyne can be used in Sonogashira or
click reactions to rapidly generate large libraries of analogues, allowing for efficient
exploration of the chemical space around a biological target.

e Serve as a Bioisostere: The rigid, linear geometry of the ethynyl-pyrazole unit can serve as a
bioisostere for other aromatic rings like phenyl or pyridine, often leading to improved potency
or physicochemical properties like reduced lipophilicity.

e Develop Covalent Inhibitors: The terminal alkyne can be incorporated into warheads
designed for covalent modification of protein targets, a strategy of growing importance in
drug development.

Conclusion
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4-Ethynyl-1H-pyrazole is far more than a simple heterocycle; it is a precisely engineered
building block offering orthogonal reactivity at its alkyne and pyrazole N-H functionalities. Its
robust synthetic accessibility via Sonogashira coupling and its predictable participation in a
host of high-yield transformations make it an invaluable tool for scientists. A thorough
understanding of its electronic properties and reactivity, as detailed in this guide, is the key to
unlocking its full potential in the rational design of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2953838#chemical-properties-of-4-ethynyl-1h-
pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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